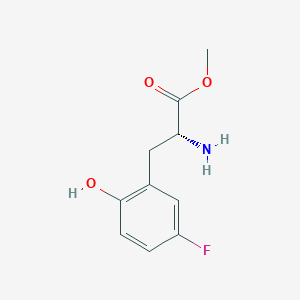
7,8-Difluorochroman-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Difluorochroman-4-OL is a chemical compound with the molecular formula C9H8F2O2 It is a derivative of chroman, characterized by the presence of two fluorine atoms at the 7th and 8th positions and a hydroxyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluorochroman-4-OL typically involves the use of 5,7-difluorochroman-4-one as a substrate. The key step in the synthesis is an asymmetric reduction reaction, which is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This enzymatic reaction is highly efficient, offering good chiral selectivity and a high conversion rate .
Industrial Production Methods
For industrial production, the process is designed to be environmentally friendly, using only small amounts of organic solvents and operating under mild reaction conditions. This makes the process suitable for large-scale production, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Difluorochroman-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced back to its alcohol form from the corresponding ketone.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound typically yields 7,8-difluorochroman-4-one .
Aplicaciones Científicas De Investigación
7,8-Difluorochroman-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,8-Difluorochroman-4-OL involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate in pharmaceutical synthesis, it acts by inhibiting the H+/K±ATPase enzyme, which is crucial for gastric acid secretion. This inhibition is competitive and reversible, making it a potent agent in the treatment of acid-related diseases .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Difluorochroman-4-OL: Similar in structure but differs in the position of fluorine atoms.
Chromanol Derivatives: These compounds share the chroman backbone but have different substituents.
Uniqueness
7,8-Difluorochroman-4-OL is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
7,8-difluoro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H8F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7,12H,3-4H2 |
Clave InChI |
SQQOGYPLZYJAIU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1O)C=CC(=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)


